molecular formula C12H16BrClN2 B6171887 [2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride CAS No. 2613384-12-4

[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride

Cat. No.: B6171887
CAS No.: 2613384-12-4
M. Wt: 303.62 g/mol
InChI Key: QUFNOJDMVRLDII-UHFFFAOYSA-N
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Description

[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride is an organic compound with a wide range of applications in scientific research. It is a white powder that is soluble in water and is synthesized in a laboratory setting. This compound is particularly notable for its unique properties, making it an attractive candidate for various biochemical and physiological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using a palladium-catalyzed Larock indole synthesis, which involves the cyclization of o-iodoanilines with internal alkynes.

    Bromination: The indole core is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Alkylation: The brominated indole is alkylated with 2-dimethylaminoethyl chloride in the presence of a base such as potassium carbonate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole core can undergo oxidation to form indole-3-carboxylic acid or reduction to form indoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Various substituted indole derivatives.

    Oxidation: Indole-3-carboxylic acid.

    Reduction: Indoline derivatives.

    Coupling: Complex indole-based structures.

Scientific Research Applications

[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Fluorescent Probes: Employed as a fluorescent probe for imaging cellular processes.

    Protein Studies: Utilized in the study of protein structure and function.

    Drug Metabolism: Investigated for its role in drug metabolism and drug-target interactions.

    Enzyme-Catalyzed Reactions: Used to study enzyme-catalyzed reactions and their mechanisms.

Mechanism of Action

The mechanism of action of [2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride is based on its ability to bind to specific receptors in the body:

    5-HT2A Serotonin Receptor: Involved in mood regulation and appetite control.

    GABA-A Receptor: Plays a role in the regulation of anxiety and pain.

Comparison with Similar Compounds

Similar Compounds

  • [2-(5-chloro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride
  • [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride
  • [2-(5-methyl-1H-indol-3-yl)ethyl]dimethylamine hydrochloride

Uniqueness

[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride is unique due to its bromine substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in specific biochemical and physiological studies where bromine’s properties are advantageous.

Biological Activity

[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology, primarily due to its structural similarities with various biologically active indole derivatives. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a brominated indole moiety, which is known for its diverse biological activities. The presence of the dimethylamine group enhances its pharmacological profile by potentially increasing solubility and receptor binding affinity.

Anticancer Properties

Research has indicated that compounds similar to [2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine exhibit significant anticancer activity. For instance, derivatives of 5-bromoindole have shown effectiveness against various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (U-937) cells. A study highlighted that certain indole derivatives induced apoptosis in cancer cells in a dose-dependent manner, showcasing their potential as anticancer agents .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
5-Bromo-DMTMCF-715.63Induces apoptosis
[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamineU-937<10Receptor modulation

Antimicrobial Activity

The antimicrobial properties of related compounds have been extensively studied. For example, diethyl derivatives of 5-bromoindole demonstrated superior efficacy against various pathogens compared to standard antibiotics like Gentamicin. This suggests that [2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine could be explored for its antimicrobial potential .

Table 2: Antimicrobial Efficacy

CompoundPathogen TestedZone of Inhibition (mm)Reference Standard
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl...E. coli22Gentamicin
[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamineStaphylococcus aureus20Gentamicin

Neuropharmacological Effects

Indole derivatives, including [2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine, may interact with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and neuropsychiatric disorders. Compounds targeting this receptor show promise in treating conditions such as depression and anxiety .

Table 3: Interaction with Serotonin Receptors

CompoundReceptor TypeBinding Affinity (Ki nM)
[2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine5-HT62.3
5-Bromo-DMT5-HT2A5.51

The biological activity of [2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine is believed to stem from its ability to modulate various molecular targets within cells. Its interaction with receptors and enzymes can lead to alterations in signaling pathways associated with cell proliferation, apoptosis, and immune responses.

Case Studies

A notable case study involved the synthesis and evaluation of a series of brominated indole derivatives, including [2-(5-bromo-1H-indol-3-yl)ethyl]dimethylamine. These studies demonstrated promising results in both anticancer and antimicrobial assays, paving the way for further exploration in clinical settings.

Properties

CAS No.

2613384-12-4

Molecular Formula

C12H16BrClN2

Molecular Weight

303.62 g/mol

IUPAC Name

2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C12H15BrN2.ClH/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12;/h3-4,7-8,14H,5-6H2,1-2H3;1H

InChI Key

QUFNOJDMVRLDII-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)Br.Cl

Purity

95

Origin of Product

United States

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